molecular formula C6H10O4 B1620429 Ethylmethylmalonic acid CAS No. 595-84-6

Ethylmethylmalonic acid

Cat. No. B1620429
CAS RN: 595-84-6
M. Wt: 146.14 g/mol
InChI Key: OGAFKQWRXQJXJD-UHFFFAOYSA-N
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Description

Ethylmethylmalonic acid (EMMA) is an organic acid that has been studied for its potential biomedical applications in recent years. EMMA is a naturally occurring compound found in the human body and is produced in the liver, kidneys, and other organs. It is a structural analog of malonic acid and is a key intermediate in the metabolism of several amino acids. EMMA is also a useful organic acid for various laboratory experiments due to its stability and relatively low cost.

Scientific Research Applications

Ethylmalonic Encephalopathy

Ethylmethylmalonic acid has been extensively studied in the context of Ethylmalonic Encephalopathy (EE), a devastating metabolic disorder. Research has identified mutations in the ETHE1 gene as a cause of EE, revealing the gene's significant role in mitochondrial homeostasis and energy metabolism (Tiranti et al., 2004). Furthermore, multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy have been explored, suggesting that several pathways, including isoleucine, methionine, and fatty acid metabolism, modulate ethylmalonic acid levels (Barth et al., 2010).

Diagnostic Applications

Capillary electrophoresis with capacitively coupled contactless conductivity detection has been developed for the determination of urinary ethylmalonic acid, aiding in the diagnosis of ethylmalonic aciduria (Özçelik et al., 2020). This innovation signifies a critical advancement in diagnostic methodologies.

Pathomechanisms of Brain Damage

Studies have investigated mitochondrial dysfunction and redox homeostasis impairment as pathomechanisms of brain damage in ethylmalonic encephalopathy. These insights are critical for understanding the disease's severe neurological impact and guiding therapeutic strategies (Grings et al., 2020).

Metabolic and Hemodynamic Implications

Research has also focused on metabolic and hemodynamic advantages of specific treatments in cases of congenital methylmalonic acidemia, which is closely related to ethylmalonic acidemia (Saito et al., 2009).

Novel Dietary Treatments

There's significant research on the response to medical and novel dietary treatments in patients with ethylmalonic encephalopathy, identified through newborn screening. These findings are crucial for developing effective management strategies for the disease (Boyer et al., 2018).

Energy Metabolism Impairment

Ethylmalonic acid's effect on energy metabolism has been a subject of study, particularly its impact on the electron transport chain and creatine kinase activity in human skeletal muscle. This research provides insights into the muscle-related symptoms and lactic acidosis in patients with disorders characterized by ethylmalonic acid accumulation (Barschak et al., 2006).

Mechanism of Action

Target of Action

Ethylmethylmalonic acid (EMMA) is a derivative of methylmalonic acid (MMA), which is a byproduct of certain metabolic processes . The primary targets of MMA, and by extension EMMA, are enzymes involved in the metabolism of fat and protein . One such enzyme is Methylmalonyl-CoA carboxyltransferase 12S subunit .

Mode of Action

MMA is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase, a reaction that requires vitamin B12 as a cofactor . This conversion is a vital intermediate step in the metabolism of fat and protein .

Biochemical Pathways

EMMA, like MMA, is involved in the propionate metabolism pathway . Abnormalities in this pathway can lead to a metabolic disease known as methylmalonic aciduria . This disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA .

Pharmacokinetics

MMA is normally present at low levels in the body, but increased levels can come from different sources, such as vitamin B12 deficiency, genetic mutations in enzymes related to the propionate pathway, the gut microbiota, and aggressive cancers .

Result of Action

The result of EMMA’s action is the conversion of methylmalonyl CoA to succinyl CoA, a crucial step in the metabolism of fat and protein . Abnormalities in this process can lead to methylmalonic aciduria, a metabolic disease .

Action Environment

The action of EMMA, like MMA, can be influenced by environmental factors such as diet and gut microbiota . For example, a diet deficient in vitamin B12 can lead to increased levels of MMA and potentially EMMA . Additionally, certain gut bacteria can produce propionate, which can increase the levels of MMA and EMMA .

Biochemical Analysis

Biochemical Properties

Ethylmethylmalonic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids and amino acids. It interacts with several enzymes, including short-chain acyl-CoA dehydrogenase and malonyl-CoA decarboxylase. These interactions are essential for the proper functioning of metabolic pathways that involve the breakdown and synthesis of fatty acids. This compound can also be converted into ethylmalonyl-CoA and methylmalonyl-CoA, which are intermediates in the metabolism of branched-chain amino acids and odd-chain fatty acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of this compound can lead to the accumulation of toxic metabolites, which can impair mitochondrial function and energy production. This can result in altered cellular metabolism, increased oxidative stress, and potential cell damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes and biomolecules. This compound can inhibit the activity of certain enzymes, such as malonyl-CoA decarboxylase, leading to the accumulation of malonyl-CoA and subsequent metabolic disturbances. Additionally, this compound can bind to proteins and alter their function, potentially affecting various cellular processes, including gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its concentration and potency. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause chronic metabolic disturbances and cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can cause significant metabolic disturbances, including the accumulation of toxic metabolites and oxidative stress. These effects can lead to adverse outcomes, such as impaired energy production, mitochondrial dysfunction, and potential cell death. Threshold effects and toxicities observed in animal studies highlight the importance of careful dosage regulation when studying this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of branched-chain amino acids and odd-chain fatty acids. It interacts with enzymes such as short-chain acyl-CoA dehydrogenase and malonyl-CoA decarboxylase, which are essential for the proper functioning of these pathways. The presence of this compound can affect metabolic flux and alter the levels of various metabolites, potentially leading to metabolic imbalances and disturbances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes and ensure its proper localization within cells. The distribution of this compound can influence its concentration and activity in different cellular compartments, affecting its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

2-ethyl-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-6(2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFKQWRXQJXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208201
Record name Ethylmethylmalonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

595-84-6
Record name 2-Ethyl-2-methylpropanedioic acid
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Record name Ethylmethylmalonic acid
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Record name Ethylmethylmalonic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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